[4-[(E)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-methylbenzenesulfonate
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Overview
Description
[4-[(E)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-methylbenzenesulfonate is a complex organic compound that features a thiazolidinone core, a phenyl group, and a methylbenzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-methylbenzenesulfonate typically involves multiple steps. One common method starts with the preparation of the thiazolidinone core, which can be synthesized by the reaction of a suitable aldehyde with thiosemicarbazide under acidic conditions. The resulting thiazolidinone is then reacted with a phenyl derivative to introduce the phenyl group. Finally, the methylbenzenesulfonate moiety is introduced through a sulfonation reaction using methylbenzenesulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
[4-[(E)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The thiazolidinone core can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: The phenyl and methylbenzenesulfonate groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, [4-[(E)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-methylbenzenesulfonate has shown potential as an antimicrobial agent. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development .
Industry
In industry, this compound is used in the development of chemical sensors. Its ability to undergo specific reactions with target analytes makes it useful in detecting and quantifying various substances .
Mechanism of Action
The mechanism of action of [4-[(E)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The thiazolidinone core can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. Additionally, the phenyl and methylbenzenesulfonate groups can enhance the compound’s binding affinity to specific receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate: This compound shares the phenyl and methylbenzenesulfonate moieties but has a benzoxazinone core instead of a thiazolidinone core.
2-[(Carbamothioylhydrazono)methyl]phenyl 4-methylbenzenesulfonate: This compound features a similar phenyl and methylbenzenesulfonate structure but has a different core structure.
Uniqueness
The uniqueness of [4-[(E)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-methylbenzenesulfonate lies in its thiazolidinone core, which imparts distinct chemical reactivity and biological activity. This core structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry and drug development.
Properties
IUPAC Name |
[4-[(E)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4S3/c1-3-12-21-19(22)18(27-20(21)26)13-15-6-8-16(9-7-15)25-28(23,24)17-10-4-14(2)5-11-17/h3-11,13H,1,12H2,2H3/b18-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXVNTNXZOMUKI-QGOAFFKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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